2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Description
This compound belongs to the 4,5-dihydroimidazole class, characterized by a five-membered ring with two nitrogen atoms and a sulfur-containing substituent. Key structural features include:
- 3-Fluorobenzylsulfanyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
- 3-Nitrobenzoyl moiety: A strong electron-withdrawing group that stabilizes the imidazole ring and may affect binding interactions in biological systems.
- Molecular formula: Likely C₁₇H₁₄FN₃O₃S (estimated based on analogs like CAS 851865-43-5 ).
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-5-1-3-12(9-14)11-25-17-19-7-8-20(17)16(22)13-4-2-6-15(10-13)21(23)24/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHNLYSGQWLVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenylmethyl sulfide: This step involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorophenylmethyl sulfide.
Synthesis of the nitrobenzoyl intermediate: The nitrobenzoyl group is introduced by reacting 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the amide intermediate.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the amide intermediate with an appropriate reagent, such as phosphorus oxychloride, to form the dihydroimidazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The benzylsulfanyl (-S-CH2-C6H4F) group undergoes oxidation to form sulfoxide or sulfone derivatives under mild to moderate conditions:
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Mechanism : Electrophilic oxidation at the sulfur atom.
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Products :
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Sulfoxide: 2-{[(3-fluorophenyl)methyl]sulfinyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
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Sulfone: 2-{[(3-fluorophenyl)methyl]sulfonyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
-
| Reaction Type | Reagent/Conditions | Product | Yield (Reported Analogues) |
|---|---|---|---|
| Oxidation | H2O2, AcOH, 55–60°C | Sulfone | 60–85% |
Reduction of the Nitro Group
The 3-nitrobenzoyl group (-CO-C6H4NO2) can be reduced to an amine under catalytic hydrogenation or acidic conditions:
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Mechanism : Sequential electron transfer and protonation.
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Product : 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-aminobenzoyl)-4,5-dihydro-1H-imidazole
| Reaction Type | Reagent/Conditions | Product | Selectivity |
|---|---|---|---|
| Reduction | H2 (1 atm), Pd/C, EtOH | Amine | >90% |
Dehydrogenation of the Dihydroimidazole Ring
The 4,5-dihydroimidazole ring can aromatize to form a fully conjugated imidazole system:
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Mechanism : Radical-mediated or oxidative dehydrogenation.
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Product : 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-1H-imidazole
| Reaction Type | Conditions | Catalyst | Yield (Analogues) |
|---|---|---|---|
| Dehydrogenation | DDQ, CH2Cl2, reflux | None | 70–88% |
Electrophilic Aromatic Substitution
The fluorophenyl and nitrobenzoyl groups influence reactivity in electrophilic substitutions:
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Nitration : The electron-deficient 3-nitrobenzoyl ring resists further nitration, while the fluorophenyl group may undergo meta-directed nitration under strong conditions.
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Halogenation : Bromination at the imidazole C-4/C-5 positions is feasible via NBS or Br2 .
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Bromination | NBS, AIBN | C-4/C-5 | Brominated imidazole |
Nucleophilic Substitution
The electron-withdrawing nitro group activates the benzoyl moiety for nucleophilic attack:
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Reagents : NH3, amines, or thiols
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Product : Amide or thioester derivatives via nitro displacement (rare; typically requires harsh conditions).
Hydrolysis of the 3-Nitrobenzoyl Group
The amide bond in the nitrobenzoyl group hydrolyzes under acidic or basic conditions:
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Product : 2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole + 3-nitrobenzoic acid
| Reaction Type | Conditions | Product | Yield (Analogues) |
|---|---|---|---|
| Acidic Hydrolysis | HCl, Δ | Carboxylic acid | 65–80% |
Cycloaddition and Cross-Coupling Reactions
The imidazole core may participate in metal-catalyzed cross-couplings:
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Click Chemistry : Azide-alkyne cycloaddition facilitated by the sulfanyl group’s electronic effects .
Biological Alkylation/Acylation
The sulfanyl group acts as a leaving group in alkylation reactions:
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Reagents : Alkyl halides or acyl chlorides
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Product : 2-alkyl/aryl-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Scientific Research Applications
Biological Activities
Imidazole derivatives are recognized for their broad spectrum of biological activities. The specific applications of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can be categorized as follows:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The incorporation of the nitro group in this compound may enhance its ability to inhibit bacterial growth. Studies have shown that modifications in the imidazole structure can lead to increased efficacy against various pathogens.
Anti-inflammatory Effects
Imidazole compounds often demonstrate anti-inflammatory effects. The presence of the sulfanyl group may contribute to the modulation of inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Imidazoles have been linked to the inhibition of tumor growth and metastasis in various cancer cell lines. The specific interactions of the nitro group with cellular targets could be explored further to understand its mechanism in cancer therapy.
Case Studies
Several studies have highlighted the potential applications of imidazole derivatives similar to this compound:
- Antimicrobial Screening : A study demonstrated that imidazole derivatives showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating their potential use in treating infections .
- Anti-inflammatory Research : In vitro studies revealed that certain imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting their applicability in treating conditions like rheumatoid arthritis .
- Anticancer Evaluations : Research involving similar compounds indicated selective cytotoxicity against various cancer cell lines, supporting further investigation into their use as anticancer agents .
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets in biological systems. The compound’s fluorophenyl group can interact with hydrophobic pockets in proteins, while the nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions. The dihydroimidazole ring can act as a ligand for metal ions, potentially inhibiting metalloenzymes. These interactions can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular weights, and substituent effects:
Key Observations:
- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase stability but may reduce nucleophilicity.
- Halogen substituents (F, Cl, Br) modulate lipophilicity and binding affinity. The 3-fluorobenzyl group in the target compound balances these effects .
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS Number: 851865-19-5) is a derivative of imidazole that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, synthesis methods, and case studies from recent research.
Chemical Structure and Properties
- Molecular Formula: C17H14FN3O3S
- Molecular Weight: 357.37 g/mol
The imidazole ring structure is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group and the fluorophenyl moiety in this compound suggests potential for enhanced biological efficacy.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives often exhibit significant antimicrobial properties. A study evaluating various imidazole compounds found that many derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to our target compound showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1 | Staphylococcus aureus |
| Compound B | 2 | Escherichia coli |
| Compound C | 4 | Klebsiella pneumoniae |
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential. A derivative similar to the target compound showed selective inhibition of cancer cell lines, with IC50 values indicating significant cytotoxicity against specific types of leukemia cells. The mechanism often involves interaction with key proteins involved in cell proliferation and survival .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various imidazole derivatives on K562 cell lines (human chronic myelogenous leukemia). The compound exhibited an IC50 value of approximately 7.4 µM, indicating promising anticancer activity due to its ability to inhibit the Abl protein kinase .
The biological activity of imidazole derivatives is attributed to their ability to interact with various biological targets:
- Protein Kinase Inhibition: Imidazoles can inhibit kinases involved in cancer progression.
- Antibacterial Mechanisms: They disrupt bacterial cell wall synthesis or function through different pathways.
- Inflammatory Response Modulation: Some derivatives can modulate inflammatory pathways, providing analgesic effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthesis protocols for this compound, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves sequential alkylation, acylation, and cyclization steps. For example:
React 3-fluorobenzyl mercaptan with a preformed imidazole precursor (e.g., 4,5-dihydro-1H-imidazole) under basic conditions (K₂CO₃/DMF) to introduce the sulfanyl group .
Perform acylation using 3-nitrobenzoyl chloride in dichloromethane with catalytic DMAP to attach the nitrobenzoyl moiety .
Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Considerations : Use anhydrous solvents and inert atmospheres to avoid hydrolysis of reactive intermediates. Side reactions (e.g., over-acylation) can be mitigated by controlling stoichiometry and reaction temperature .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify the imidazole ring (δ 7.2–7.8 ppm for aromatic protons), nitro group (electron-withdrawing effects downfield-shift adjacent protons), and sulfanyl linkage (δ 3.5–4.0 ppm for SCH₂) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₅FN₃O₃S: 380.0812) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in structurally analogous imidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-nitrobenzoyl with 4-fluorobenzoyl) and compare bioassay results (e.g., IC₅₀ values against target enzymes) .
- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent composition) by replicating experiments under standardized protocols .
- Computational Docking : Use tools like AutoDock to model interactions between derivatives and biological targets (e.g., cytochrome P450 isoforms), identifying steric/electronic conflicts that explain activity discrepancies .
Q. What computational strategies optimize reaction pathways for derivatives with enhanced target specificity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to predict transition-state energies and identify rate-limiting steps in sulfanyl-group incorporation .
- Reaction Path Screening : Use ICReDD’s hybrid computational-experimental workflow to prioritize synthetic routes with high atom economy and low activation barriers .
- Molecular Dynamics (MD) Simulations : Model solvation effects and intermediate stability in polar aprotic solvents (e.g., DMF vs. DMSO) to refine reaction conditions .
Q. How can advanced statistical methods improve yield optimization in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to evaluate interactions between variables (temperature, catalyst loading, reaction time). For example, optimize acylation yields by testing combinations of 60–80°C, 1–5 mol% DMAP, and 12–24 hr durations .
- Response Surface Methodology (RSM) : Fit quadratic models to experimental data to identify global maxima for yield and purity .
- Machine Learning : Train neural networks on historical reaction data (e.g., solvent polarity, substrate reactivity) to predict optimal conditions for novel derivatives .
Data Contradiction Analysis
Q. Why do certain substituents (e.g., 3-nitro vs. 4-fluoro) exhibit opposing effects on compound stability in biological assays?
- Methodological Answer :
- Electronic Effects : The 3-nitro group’s strong electron-withdrawing nature may accelerate metabolic degradation via CYP450 oxidation, whereas 4-fluoro substituents enhance lipophilicity and plasma stability .
- Experimental Validation : Compare half-lives in liver microsome assays (e.g., human S9 fraction) and correlate with Hammett σ values for substituents .
- Controlled Variables : Ensure consistent assay parameters (e.g., NADPH concentration, incubation time) to isolate substituent-specific effects .
Tables for Key Comparisons
Table 1 : Impact of Substituents on Bioactivity and Stability
| Substituent (R) | LogP ↑ | Metabolic Stability (t₁/₂, min) | IC₅₀ (Target Enzyme, nM) |
|---|---|---|---|
| 3-Nitrobenzoyl | 2.1 | 12.3 ± 1.2 | 85 ± 9 |
| 4-Fluorobenzoyl | 2.8 | 28.7 ± 2.1 | 120 ± 15 |
| 3-Chlorophenyl | 3.0 | 22.5 ± 1.8 | 95 ± 11 |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
